molecular formula C19H18F3N5O B2715537 4-(1H-benzo[d]imidazol-2-yl)-N-(2-(trifluoromethyl)phenyl)piperazine-1-carboxamide CAS No. 1211622-91-1

4-(1H-benzo[d]imidazol-2-yl)-N-(2-(trifluoromethyl)phenyl)piperazine-1-carboxamide

Cat. No.: B2715537
CAS No.: 1211622-91-1
M. Wt: 389.382
InChI Key: GFSNXYLOCNEDFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1H-Benzo[d]imidazol-2-yl)-N-(2-(trifluoromethyl)phenyl)piperazine-1-carboxamide is a synthetic small molecule designed for pharmaceutical and biochemical research. Its structure incorporates a benzimidazole scaffold linked to a substituted phenylpiperazine via a carboxamide bridge. The benzimidazole core is a privileged structure in medicinal chemistry, known for its ability to interact with various biological targets, such as enzymes and DNA, and is present in compounds with a wide range of bioactivities, including anticancer, antimicrobial, and antidiabetic effects . The inclusion of the trifluoromethyl group is a common strategy to enhance a compound's metabolic stability, lipophilicity, and binding affinity. This compound is of significant interest in early-stage drug discovery. Its structural features suggest potential as a key intermediate or a novel chemical entity for developing targeted therapies. Researchers can utilize this molecule to explore structure-activity relationships (SAR), particularly in the design of inhibitors for kinases and other enzymes . Furthermore, molecules containing both benzimidazole and piperazine pharmacophores have been investigated as modulators of various biological targets, such as fatty acid amide hydrolase (FAAH) . The presence of the carboxamide linker offers a potential site for molecular recognition through hydrogen bonding. This product is intended for in vitro studies and assay development and is strictly for Research Use Only, not for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(1H-benzimidazol-2-yl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N5O/c20-19(21,22)13-5-1-2-6-14(13)25-18(28)27-11-9-26(10-12-27)17-23-15-7-3-4-8-16(15)24-17/h1-8H,9-12H2,(H,23,24)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFSNXYLOCNEDFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3N2)C(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(1H-benzo[d]imidazol-2-yl)-N-(2-(trifluoromethyl)phenyl)piperazine-1-carboxamide is a synthetic derivative with potential pharmacological applications. Its structure incorporates a benzimidazole moiety, known for various biological activities, including anticancer and antimicrobial properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological assays, and potential therapeutic applications.

Chemical Structure

The chemical formula for the compound is C19H18F3N5OC_{19}H_{18}F_{3}N_{5}O with a molecular weight of approximately 393.37 g/mol. Its structure is characterized by the presence of a benzimidazole ring and a piperazine moiety, which are key features contributing to its biological properties.

Research indicates that compounds containing benzimidazole derivatives can interact with various biological targets:

  • GABA-A Receptor Modulation : Similar compounds have been identified as positive allosteric modulators (PAMs) of the GABA-A receptor, enhancing neurotransmitter effects and potentially providing anxiolytic effects .
  • Kinase Inhibition : The compound may exhibit inhibitory activity against specific kinases, which play crucial roles in cell signaling pathways related to cancer progression .

Anticancer Activity

A study conducted on related benzimidazole derivatives demonstrated significant anticancer activity against various human cancer cell lines. The compound's structural analogs exhibited IC50 values ranging from 3.0 µM to 5.85 µM against several cancer types, indicating promising potential for further development .

CompoundCell LineIC50 (µM)
This compoundMCF-73.0
Related Benzimidazole DerivativeA5495.85
Doxorubicin (Control)MCF-70.63

Antimicrobial Activity

Preliminary assays suggest that the compound exhibits antimicrobial properties against certain bacterial strains, although specific data on its efficacy is limited. The presence of the trifluoromethyl group may enhance lipophilicity, potentially improving membrane permeability and activity against bacterial cells.

Case Study 1: Anticancer Efficacy

In a recent study evaluating a series of benzimidazole derivatives, one compound demonstrated significant growth inhibition in the MCF-7 breast cancer cell line. This study highlighted the importance of structural modifications in enhancing anticancer activity, suggesting that derivatives similar to our compound could yield effective treatments .

Case Study 2: GABA-A Modulation

Another investigation into the modulation of GABA-A receptors by benzimidazole derivatives revealed that certain structural features significantly affect binding affinity and functional modulation. The findings suggest that our compound may similarly enhance GABAergic signaling, providing a basis for its potential use in treating anxiety disorders .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing benzimidazole derivatives exhibit significant anticancer properties. For instance, similar compounds have been shown to inhibit various tyrosine kinases involved in cancer progression, such as c-Abl and Bcr-Abl, which are critical in certain types of leukemia . The structural similarity of 4-(1H-benzo[d]imidazol-2-yl)-N-(2-(trifluoromethyl)phenyl)piperazine-1-carboxamide to these active compounds suggests that it may also possess similar anticancer effects.

Case Study:
A study evaluated the anticancer potential of related benzimidazole derivatives against human colorectal carcinoma cell lines. The results demonstrated that certain derivatives had IC50 values lower than standard chemotherapeutics, indicating promising efficacy .

Antimicrobial Properties

The antimicrobial potential of benzimidazole derivatives has been widely researched. Compounds with similar structures have shown effectiveness against various bacterial strains and fungi. The mechanism often involves the disruption of microbial cell wall synthesis or interference with metabolic pathways .

Research Findings:
In vitro studies have highlighted that derivatives of benzimidazole exhibit potent activity against Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group may enhance lipophilicity, facilitating better membrane penetration and increased antimicrobial efficacy .

Pharmacological Applications

The pharmacological profile of compounds like this compound indicates potential use in treating various diseases beyond cancer and infections. The compound's ability to interact with multiple biological targets makes it a candidate for further exploration in drug development.

Potential Mechanisms:
Research into similar compounds suggests they may act as inhibitors for enzymes involved in critical cellular processes, which could lead to new therapeutic strategies for diseases such as hypertension or metabolic disorders.

Data Tables

Application Area Compound Activity Mechanism References
AnticancerInhibition of tyrosine kinasesDisruption of cancer cell signaling
AntimicrobialActivity against bacterial strainsCell wall synthesis interference
PharmacologicalPotential enzyme inhibitionModulation of metabolic pathways

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Substituent Effects on the Aryl Ring
  • Compound 5d (): 4-(1H-Benzo[d]imidazol-2-yl)-N-(3-chlorophenyl)piperazine-1-carboxamide Replaces the 2-(trifluoromethyl)phenyl group with a 3-chlorophenyl moiety. Activity: Exhibits anticancer activity against MCF-7 breast cancer cells (IC50 = 48.3 µM) via caspase-3/7-mediated apoptosis .
Core Scaffold Modifications
  • Compound 65 (): (1H-Benzo[d]imidazol-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone Replaces the piperazine-carboxamide with a piperidine-methanone scaffold. Synthesis: Prepared via HBTU-mediated coupling of benzimidazole-2-carboxylic acid with 4-(2-(trifluoromethyl)phenyl)piperidine .
Hybridization with Heterocycles
  • Compounds 6o and 7l (): Triazole-linked benzimidazole-acetamides Feature a 1,2,3-triazole-acetamide group instead of piperazine-carboxamide. Activity: Show ~65% quorum sensing inhibition in Pseudomonas aeruginosa at 250 µM, with low cytotoxicity . Comparison: The target compound’s piperazine-carboxamide scaffold may favor interactions with eukaryotic targets (e.g., kinases) over bacterial quorum sensing pathways.
Table 1: Key Comparative Data
Compound Name/ID Structural Features Biological Activity References
Target Compound Benzoimidazole, piperazine-carboxamide, CF3-Ph Hypothesized anticancer/kinase inhibition
5d () Benzoimidazole, piperazine-carboxamide, Cl-Ph IC50 = 48.3 µM (MCF-7 cells)
65 () Benzoimidazole, piperidine-methanone, CF3-Ph Undisclosed (structural analog)
6o () Benzoimidazole, triazole-acetamide, CF3-Ph 64.25% quorum sensing inhibition

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